molecular formula C19H13ClN6O B10891089 2-[(2-chlorophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[(2-chlorophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10891089
M. Wt: 376.8 g/mol
InChI Key: DHQYHHHJYBYSLH-UHFFFAOYSA-N
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Description

2-[(2-chlorophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chlorophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 2-chlorophenol with formaldehyde and subsequent reaction with hydrazine can yield the desired pyrazole intermediate. This intermediate can then be further reacted with phenylhydrazine and other reagents to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step. The scalability of the process is also a critical factor in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-[(2-chlorophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(2-chlorophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-chlorophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to form essential hydrogen bonds with key amino acids in the enzyme’s active site, enhancing its inhibitory activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-chlorophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a promising candidate for further development as a therapeutic agent .

Properties

Molecular Formula

C19H13ClN6O

Molecular Weight

376.8 g/mol

IUPAC Name

4-[(2-chlorophenoxy)methyl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C19H13ClN6O/c20-15-8-4-5-9-16(15)27-11-17-23-19-14-10-22-26(13-6-2-1-3-7-13)18(14)21-12-25(19)24-17/h1-10,12H,11H2

InChI Key

DHQYHHHJYBYSLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)COC5=CC=CC=C5Cl

Origin of Product

United States

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